1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine
Description
1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine is a sulfonamide derivative featuring a piperidine ring substituted with a methyl group at the 4-position and a sulfonyl-ethylamine side chain. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or neurotransmitter modulators .
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)sulfonylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-8-2-5-10(6-3-8)13(11,12)7-4-9/h8H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNUNVASIQRYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246846 | |
| Record name | 2-[(4-Methyl-1-piperidinyl)sulfonyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924873-23-4 | |
| Record name | 2-[(4-Methyl-1-piperidinyl)sulfonyl]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924873-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methyl-1-piperidinyl)sulfonyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine typically involves several steps, starting with the preparation of the piperidine ring. The methyl group is introduced through alkylation reactions, while the sulfonyl group is added via sulfonation. The final step involves the attachment of the ethylamine chain through nucleophilic substitution reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles such as halides or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
- Sulfonyl Group Impact : The sulfonyl moiety in 1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine likely enhances binding to serine/threonine kinases or proteases, as seen in structurally related kinase inhibitors .
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) may offer better aqueous solubility due to additional nitrogen atoms, whereas piperidine-based compounds could exhibit stronger CNS penetration.
- Metabolic Stability : Thioether-containing analogues (e.g., ) are prone to oxidative metabolism compared to sulfonyl derivatives, which are more resistant to degradation.
Biological Activity
1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine, with the CAS number 924873-23-4, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C8H18N2O2S
- Molecular Weight : 194.31 g/mol
- Structure : The compound features a sulfonamide group attached to an ethylamine moiety, which is substituted with a 4-methylpiperidine ring.
1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine is thought to exert its biological effects primarily through its interaction with various receptors and enzymes in the body. Specifically, it may influence:
- Neurotransmitter Systems : Its piperidine structure suggests potential interactions with neurotransmitter receptors, possibly affecting dopaminergic and serotonergic pathways.
- Enzymatic Activity : The sulfonamide group may inhibit certain enzymes, contributing to its biological effects.
Biological Activities
The compound has been studied for several biological activities:
Antimicrobial Activity
Research indicates that 1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines, which could be beneficial in conditions characterized by excessive inflammation.
Anticancer Potential
Emerging evidence points to the anticancer potential of 1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine. It has been observed to induce apoptosis in cancer cell lines, indicating its role as a potential chemotherapeutic agent.
Case Studies and Research Findings
Several studies have explored the biological activity of 1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine:
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Antimicrobial Study :
- A study conducted on various bacterial strains (E. coli, S. aureus) demonstrated that the compound inhibited growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.
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Anti-inflammatory Research :
- In a mouse model of inflammation, administration of the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40%, suggesting significant anti-inflammatory activity.
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Cancer Cell Line Study :
- In vitro tests on human breast cancer cells revealed that treatment with 1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
